7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chromene derivative characterized by a fused cyclopentane-chromenone core. Its unique structural features include a 1,3-benzodioxol-5-yl group linked via a 2-oxoethoxy moiety at the 7-position of the chromen ring. This substitution pattern distinguishes it from simpler chromenes and imparts distinct physicochemical and biological properties. The molecular formula is C₂₁H₁₆O₆, with a molecular weight of 364.35 g/mol.
Properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c22-17(12-4-7-18-20(8-12)26-11-25-18)10-24-13-5-6-15-14-2-1-3-16(14)21(23)27-19(15)9-13/h4-9H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZOIFWCGFJZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H16O6
- IUPAC Name : this compound
The structural features of this compound include a chromenone backbone and a benzodioxole moiety, which are crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurodegenerative diseases like Alzheimer's disease.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is common among compounds targeting tubulin polymerization essential for mitosis.
Biological Activity Summary
The following table summarizes the biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could significantly reduce neuroinflammation and oxidative stress in cellular models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative disorders.
- Antitumor Activity : In vitro studies showed that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Metabolic Regulation : Research indicated that this compound may modulate glucose metabolism pathways, offering potential benefits in managing diabetes-related complications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis through mechanisms involving caspase activation and disruption of microtubule dynamics, which is critical for mitosis.
- Neuroprotective Effects : Research has shown that it can protect neuronal cells from oxidative stress-induced damage. This is attributed to its antioxidant properties and modulation of signaling pathways related to cell survival.
- Antidiabetic Properties : The compound has demonstrated potential in modulating glucose metabolism pathways, suggesting a role in enhancing insulin sensitivity or inhibiting gluconeogenesis.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical reactions, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with hydrogen gas in the presence of catalysts such as palladium on carbon.
Antimicrobial Research
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Anticancer Study
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
Neuroprotective Effects
A study focused on the neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its antioxidant properties and modulation of signaling pathways involved in cell survival.
Antimicrobial Testing
The compound was evaluated for antimicrobial efficacy against several pathogens, showing moderate to high activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antibiotic lead.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene derivatives are a diverse class of compounds with applications in medicinal chemistry and materials science. Below, we compare the target compound with structurally and functionally related analogs.
Structural and Functional Analogues
Key Structural Differences and Implications
Substituent Effects :
- The 1,3-benzodioxol group in the target compound provides a rigid, electron-rich aromatic system, enhancing interactions with biological targets like enzymes or receptors. This contrasts with the 4-methoxybenzyl group in ’s compound, which offers flexibility but less steric hindrance .
- The 2-oxoethoxy linker in the target compound introduces a ketone functionality, enabling nucleophilic reactions (e.g., Schiff base formation) absent in simpler ether-linked analogs like 7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one .
Biological Activity: Compounds with bulky substituents (e.g., 1,3-benzodioxol) often exhibit improved binding affinity to hydrophobic pockets in proteins compared to smaller groups (e.g., methoxy). For example, the benzodioxol moiety may enhance inhibition of cyclooxygenase (COX) enzymes, a target in anti-inflammatory drug design .
Synthetic Complexity :
- Introducing the 1,3-benzodioxol-5-yl group requires precise ortho-substitution reactions, often involving protected intermediates (e.g., piperonyl alcohol derivatives), which are more synthetically challenging than methoxy or chloro substitutions .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 7-[(4-Methoxybenzyl)oxy]-6-methyl Analog | 9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl Analog |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 2.8 | ~3.5 |
| Water Solubility | Low (µg/mL range) | Moderate | Very low |
| Metabolic Stability | High (benzodioxol resistance to oxidation) | Moderate (demethylation likely) | Low (chlorophenyl prone to dehalogenation) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Etherification of the cyclopenta[c]chromen-4-one core with 1,3-benzodioxol-5-yl-oxoethoxy groups using K₂CO₃ in DMF at 80°C .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates and final products .
- Catalysts : FeCl₃·6H₂O for cyclization steps and CuBr₂ for halogenation .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve atomic coordinates and bond angles. Validate with checkCIF to flag geometric irregularities (e.g., unusual torsion angles) .
- Spectroscopic techniques : Combine NMR (¹H/¹³C) and HRMS to confirm functional groups and molecular weight. Compare with crystallographic data to resolve ambiguities .
- Visualization : Generate ORTEP-III diagrams to illustrate thermal ellipsoids and confirm stereochemistry .
Advanced Research Questions
Q. How do conformational dynamics of the cyclopenta ring influence the compound’s reactivity?
- Methodological Answer :
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements using crystallographic data. Calculate puckering amplitude (q) and phase angle (φ) to classify ring conformers (e.g., envelope vs. half-chair) .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental puckering geometries. Assess energy barriers for pseudorotation .
- Impact on reactivity : Correlate puckering states with steric hindrance in substitution reactions (e.g., benzodioxol group orientation affecting nucleophilic attack sites) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Target validation assays : Use siRNA knockdown or CRISPR-Cas9 to identify if observed activities are mediated by specific enzymes (e.g., monoamine oxidases) or receptors .
- Comparative studies : Synthesize analogs with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships (SAR) .
- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines to assess selectivity .
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?
- Methodological Answer :
- Ligand-receptor docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cyclin-dependent kinases). Validate with molecular dynamics simulations .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the benzodioxol oxygen) using software like MOE .
- Conceptual alignment : Frame hypotheses within established theories (e.g., enzyme inhibition kinetics) to design mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
